molecular formula C29H26ClNO10 B561993 8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone CAS No. 934464-78-5

8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone

Cat. No.: B561993
CAS No.: 934464-78-5
M. Wt: 584.0 g/mol
InChI Key: NLEKAAIWXVERFW-MZFXBISCSA-N
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Description

Kibdelone B is a bioactive heterocyclic polyketide produced by the rare soil actinomycete, Kibdelosporangium speciesKibdelone B is structurally related to other polyketides such as lysolipin and albofungin .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kibdelone B involves complex organic reactions. One approach includes the use of a 6π-electrocyclization to construct the highly substituted dihydrophenanthrenol fragment. This is followed by InBr3-promoted lactonization to build the isocoumarin ring, which serves as a precursor for the formation of the isoquinolinone ring. A key DMAP-mediated oxa-Michael/aldol cascade reaction is used to install the tetrahydroxanthone fragment .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for kibdelone B due to its complex structure and the difficulty in synthesizing it in large quantities. Most production is carried out in research laboratories using the synthetic routes mentioned above .

Chemical Reactions Analysis

Types of Reactions: Kibdelone B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Air oxidation and quinone/hydroquinone redox transformations are common.

    Reduction: Specific reducing agents are used to convert quinones to hydroquinones.

    Substitution: Various nucleophiles can be introduced into the molecule under appropriate conditions.

Major Products: The major products formed from these reactions include different isomers and derivatives of kibdelone B, such as kibdelone A, kibdelone C, and their rhamnosides .

Scientific Research Applications

Kibdelone B has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It exhibits potent cytotoxicity against human tumor cell lines, making it a valuable compound in cancer research. Additionally, kibdelone B displays significant antibacterial and nematocidal activity, which can be explored for developing new antibiotics and antiparasitic agents .

Comparison with Similar Compounds

Kibdelone B is structurally related to other polyketides such as lysolipin and albofungin. it is unique in its potent and selective cytotoxicity against human tumor cell lines. Other similar compounds include:

  • Kibdelone A
  • Kibdelone C
  • Lysolipin
  • Albofungin

These compounds share similar structural features but differ in their biological activities and specific molecular targets .

Properties

IUPAC Name

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,15,18(23),25-heptaene-3,5,10,24-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEKAAIWXVERFW-MZFXBISCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098790
Record name rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934464-78-5
Record name rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934464-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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